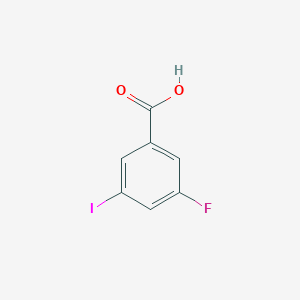

3-Fluoro-5-iodobenzoic acid

説明

Significance of Halogenated Aromatic Carboxylic Acids as Precursors and Active Agents in Chemical Synthesis and Biological Systems

Halogenated aromatic carboxylic acids are fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their halogen substituents serve as reactive handles for various chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of intricate molecular architectures. beilstein-journals.org For instance, halogenated benzoic acids are known precursors for quinolonecarboxylic acid derivatives, which exhibit antibacterial activity. google.com In biological systems, the introduction of halogens can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making them a common feature in many pharmaceutical and agrochemical compounds.

Unique Electrophilic and Nucleophilic Reactivity Profiles Conferred by Fluoro and Iodo Substituents on Benzoic Acid Scaffolds

The presence of both fluorine and iodine on a benzoic acid ring, as in the case of 3-fluoro-5-iodobenzoic acid, creates a unique electronic environment that dictates its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring. researchgate.net Conversely, the lone pairs of electrons on the halogen atoms can participate in resonance, donating electron density to the ring (+R effect). researchgate.net

In the case of this compound, the fluorine atom at the 3-position and the iodine atom at the 5-position influence the molecule's reactivity in electrophilic aromatic substitution reactions. cymitquimica.com The iodine atom, being a larger and more polarizable halogen, is a better leaving group compared to fluorine, making it a prime site for reactions like Suzuki-Miyaura and Ullmann couplings. This differential reactivity allows for selective functionalization of the benzoic acid core.

Overview of Research Trajectories for this compound and Related Halogenated Benzoic Acids

Research involving this compound and its analogs is multifaceted, with significant efforts directed towards their synthesis and application in medicinal chemistry and materials science. Synthetic routes often involve sequential halogenation of a benzoic acid derivative. The unique substitution pattern of these compounds makes them valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals. cymitquimica.com For example, related halogenated benzoic acids have been investigated for their potential anticancer properties. The ongoing exploration of these compounds continues to unveil new synthetic methodologies and applications, underscoring their importance in contemporary chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 723294-74-4 |

| Molecular Formula | C₇H₄FIO₂ |

| Molecular Weight | 266.01 g/mol |

| Appearance | Solid |

| Melting Point | 219-221 °C |

This data is compiled from publicly available chemical databases.

特性

IUPAC Name |

3-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWJTQMNTRDRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374584 | |

| Record name | 5-Fluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723294-74-4 | |

| Record name | 3-Fluoro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723294-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 5 Iodobenzoic Acid and Its Structural Analogues

Multi-step Synthetic Routes from Common Benzoic Acid Derivatives

The construction of 3-fluoro-5-iodobenzoic acid and related compounds often commences with readily available benzoic acid derivatives. These multi-step sequences involve the strategic installation of halogen atoms and other functional groups to achieve the desired substitution pattern.

Strategic Introduction of Halogens (Fluorination and Iodination) onto the Benzoic Acid Ring System

The introduction of both fluorine and iodine atoms onto the benzoic acid ring is a critical aspect of the synthesis. The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, necessitating specific strategies for effective halogenation.

Direct halogenation of electron-deficient aromatic compounds like benzoic acid can be challenging due to the deactivated nature of the ring. However, various methods have been developed to overcome this hurdle. For iodination, reactive electrophilic iodine species can be generated in situ. A combination of N-iodosuccinimide (NIS) in sulfuric acid has been shown to be effective for the iodination of aromatic compounds bearing electron-withdrawing substituents. researchgate.net The dissolution of NIS in sulfuric acid generates highly electrophilic iodine-containing species capable of iodinating deactivated rings at temperatures ranging from 0 to 20°C. researchgate.net Another approach involves using a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid, which forms the highly reactive triiodine cation (I₃⁺). nih.gov

For direct bromination of electron-deficient aryl compounds, reagents such as N-bromosuccinimide (NBS) can be employed, often in the presence of a strong acid. google.com

Achieving the desired 3,5-substitution pattern requires careful control of regioselectivity. The directing effects of the substituents on the benzoic acid ring play a crucial role. The carboxylic acid group is a meta-director. Therefore, starting with 3-fluorobenzoic acid, the incoming iodo group is directed to the 5-position.

To optimize yields, reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst are critical. For instance, in the iodination of deactivated aromatic compounds with NIS, the use of sulfuric acid as a solvent and activator is key to achieving good results. researchgate.net The use of hexafluoroisopropanol as a solvent has also been shown to promote mild and regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org

Catalytic methods have also been developed to enhance regioselectivity and efficiency. For example, iridium-catalyzed C-H activation allows for the ortho-selective iodination of benzoic acids. acs.orgresearchgate.net While not directly applicable to the 3,5-substitution pattern, this highlights the power of catalytic methods in controlling regiochemistry.

The following table summarizes the regioselective iodination of a substituted benzoic acid:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,3,4-Trifluorobenzoic acid | I₂, activated MnO₂, AcOH, Ac₂O, H₂SO₄, 50°C, 24h | 2,3,4-Trifluoro-5-iodobenzoic acid | High | google.com |

A variety of halogenating reagents and oxidizing agents are employed in the synthesis of halogenated benzoic acids. N-Iodosuccinimide (NIS) is a common and effective reagent for electrophilic iodination, particularly when activated by a strong acid like trifluoroacetic acid or sulfuric acid. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Oxidizing agents are often necessary to generate the electrophilic halogen species in situ. For the direct iodination of electron-deficient aryl compounds, oxidizing agents such as chromium (Cr) and manganese (Mn) oxides have been utilized. google.comgoogle.com Sodium periodate (B1199274) (NaIO₄) and sodium iodate (NaIO₃) are also effective oxidizing agents for iodination reactions. google.comgoogle.com Hydrogen peroxide (H₂O₂) can also be used as an oxidizing agent in both iodination and bromination reactions. google.comgoogle.com For bromination, N-bromosuccinimide (NBS) is a widely used reagent. google.com

The table below provides examples of direct halogenation of electron-deficient aryl compounds using various reagents:

| Halogenation Type | Reagent/Oxidizing Agent | Reference |

| Iodination | Cr | google.comgoogle.com |

| Iodination | Mn | google.comgoogle.com |

| Iodination | NaIO₄ or NaIO₃ | google.comgoogle.com |

| Iodination | H₂O₂ | google.comgoogle.com |

| Bromination | NaBrO₃ | google.com |

| Bromination | H₂O₂ | google.com |

| Bromination | NBS | google.com |

Incorporation of Other Functional Groups (e.g., Amino, Nitro) via Multi-step Transformations

The synthesis of structural analogues of this compound often involves the introduction of other functional groups, such as amino and nitro groups, through multi-step reaction sequences.

A common strategy for introducing an amino group onto the benzoic acid ring is through a nitration reaction followed by the reduction of the resulting nitro group.

The nitration of a fluorobenzoic acid derivative typically involves the use of a nitrating mixture, such as a combination of concentrated nitric acid and concentrated sulfuric acid. For example, the nitration of 4-fluorobenzoic acid is achieved by adding it to a mixture of nitric acid and sulfuric acid at 0°C, followed by stirring at room temperature to yield 4-fluoro-3-nitrobenzoic acid. prepchem.com Similarly, 2,4-dichloro-5-fluorobenzoic acid can be nitrated using fuming nitric acid in concentrated sulfuric acid. google.com The carboxylic acid and fluoro groups direct the incoming nitro group to the meta position relative to the carboxyl group and ortho/para to the fluorine.

The subsequent reduction of the nitro group to an amino group can be accomplished using various reducing agents. A common method is catalytic hydrogenation using catalysts such as platinum on carbon or Raney nickel in a suitable solvent. google.com Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or an iron salt. google.com For instance, a nitrobenzoic acid can be neutralized with an inorganic base and then reduced with hydrazine hydrate in the presence of a catalyst to yield the corresponding aminobenzoic acid. google.com

The following table outlines a typical nitration and reduction sequence:

| Starting Material | Reaction Step | Reagents and Conditions | Product | Reference |

| 4-Fluorobenzoic acid | Nitration | HNO₃, H₂SO₄, 0°C to 20°C | 4-Fluoro-3-nitrobenzoic acid | prepchem.com |

| Nitrobenzoic acid derivative | Reduction | Hydrazine hydrate, Catalyst (e.g., Raney-Ni) | Aminobenzoic acid derivative | google.com |

Diazotization and Iodination Reactions

The synthesis of this compound is frequently achieved through a well-established synthetic route involving the diazotization of an aromatic amine followed by an iodination reaction, often referred to as a Sandmeyer-type reaction. wikipedia.orgwychem.com This classical and versatile method in aromatic chemistry allows for the substitution of an amino group with a variety of nucleophiles, including iodide. organic-chemistry.org The typical precursor for this synthesis is 3-amino-5-fluorobenzoic acid.

The process commences with the diazotization of the primary aromatic amine. This involves treating the starting amine with nitrous acid, which is commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid. organic-chemistry.org The reaction is performed at low temperatures, typically between 0 and 5°C, to ensure the stability of the resulting diazonium salt intermediate. scirp.org The nitrosation of the primary amine leads to the formation of an arenediazonium salt, a critical intermediate in this synthetic pathway. organic-chemistry.org

Once the diazonium salt is formed, it is subjected to a displacement reaction with an iodide source. Potassium iodide is a frequently used reagent for this step. organic-chemistry.org The reaction with potassium iodide does not typically require a copper catalyst, distinguishing it from classic Sandmeyer reactions for chlorination or bromination. wikipedia.orgorganic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion (I⁻) proceeds to yield the target aryl iodide. byjus.com In the context of synthesizing this compound, the diazonium salt of 3-amino-5-fluorobenzoic acid is converted to the final product. This method is advantageous because it allows for specific substitution patterns that might not be achievable through direct electrophilic substitution. organic-chemistry.orgbyjus.com

Recent advancements have explored one-pot procedures for the diazotization-iodination of aromatic amines, enhancing the efficiency of the process. organic-chemistry.org For instance, a convenient one-step preparation of aromatic iodides utilizes potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile (B52724) at room temperature. organic-chemistry.org

Process Optimization and Scale-Up Considerations in the Preparation of Halogenated Benzoic Acids

The industrial production and laboratory scale-up of halogenated benzoic acids, including this compound, necessitate careful optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. Key considerations involve fine-tuning reaction conditions, selecting appropriate catalytic systems, and implementing efficient purification strategies. acs.orggoogle.com

Reaction Condition Tuning (Temperature, Pressure, Reaction Time, Solvent Systems)

The efficiency and selectivity of halogenation reactions are highly dependent on the reaction conditions. The choice of solvent, temperature, and reaction time are critical parameters that must be carefully controlled.

Temperature: Temperature control is crucial, particularly in diazotization reactions, where the diazonium salt intermediate is often unstable at higher temperatures. These reactions are typically conducted at 0–5°C to prevent decomposition. scirp.org In contrast, subsequent steps or other halogenation methods may require heating. For instance, some procedures involve heating under reflux for several hours to drive the reaction to completion. scirp.org The nitration of benzoic acid, another key reaction for substituted benzoic acids, also requires careful temperature management, sometimes involving heating in an oil bath at 135-145°C for extended periods. researchgate.net

Reaction Time: The duration of the reaction can significantly impact the yield and impurity profile. Diazotization reactions may be allowed to proceed for several hours at low temperatures. scirp.org Optimization studies often involve monitoring the reaction progress over time to determine the point of maximum conversion without significant byproduct formation.

Solvent Systems: The choice of solvent is critical as it affects the solubility of reactants and intermediates, and can influence reaction rates. acs.org For diazotization-iodination, aqueous acidic solutions are common for the initial step, while organic solvents like acetonitrile have been used in one-pot procedures. organic-chemistry.org In direct halogenation, the choice of solvent can be complex; for example, the poor solubility of some carboxylic acids in certain media can lead to low yields. acs.org The synthesis of aryl iodides has utilized solvents like diiodomethane. byjus.com

Below is a table summarizing the impact of various reaction conditions on the synthesis of halogenated benzoic acids.

| Parameter | Condition | Effect on Reaction |

| Temperature | Low (0-5°C) | Stabilizes diazonium salt intermediates, preventing decomposition. scirp.org |

| High (Reflux) | Can increase reaction rate and drive the reaction to completion. scirp.org | |

| Reaction Time | Optimized Duration | Ensures maximum conversion of starting material to product. |

| Extended Duration | May lead to the formation of byproducts and impurities. | |

| Solvent | Aqueous Acid | Commonly used for the in situ generation of nitrous acid for diazotization. organic-chemistry.org |

| Acetonitrile | Used in one-pot diazotization-iodination procedures. organic-chemistry.org | |

| Diiodomethane | A solvent of choice for the synthesis of iodoarenes via Sandmeyer reaction. byjus.com |

Catalysis in Halogenation and Amination Reactions

Catalysis plays a pivotal role in many synthetic routes to halogenated benzoic acids and their precursors, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

In the context of Sandmeyer reactions, copper(I) salts, such as CuCl and CuBr, are classic catalysts for producing aryl chlorides and bromides. wikipedia.orgnih.gov However, the iodination reaction with potassium iodide often proceeds efficiently without a catalyst. organic-chemistry.org

For direct halogenation reactions, various catalytic systems have been developed. For instance, an iridium(III) complex has been shown to effectively catalyze the ortho-iodination of benzoic acids in the absence of any additives or base, operating under mild conditions. acs.org Other approaches for direct halogenation may employ an oxidizing agent in the presence of an iodinating or brominating agent. google.com

Amination reactions, which are crucial for synthesizing the amino-benzoic acid precursors, also benefit significantly from catalysis. Copper-catalyzed cross-coupling procedures have been developed for the regioselective amination of bromobenzoic acids. nih.gov These methods can eliminate the need for protecting the carboxylic acid group and produce N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov Other catalytic systems for amidation, the formation of an amide bond from a carboxylic acid and an amine, include the use of boric acid or pyridine-borane complexes. researchgate.netasianpubs.orgresearchgate.net Zinc acetate (B1210297) has also been used to catalyze the reductive amination of carboxylic acids. nih.gov

The table below provides examples of catalysts used in relevant reactions.

| Reaction Type | Catalyst | Substrate Example | Notes |

| Sandmeyer (Chlorination/Bromination) | Copper(I) Halides (CuCl, CuBr) | Aryl Diazonium Salts | A classic method for synthesizing aryl halides from amines. wikipedia.orgnih.gov |

| Ortho-Iodination | Iridium(III) Complex | Benzoic Acids | Allows for direct C-H activation and iodination under mild conditions. acs.org |

| Amination | Copper/Copper(I) Oxide | 2-Bromobenzoic Acids | Provides highly regioselective amination. nih.gov |

| Amidation | Boric Acid | Benzoic Acids and Aromatic Amines | A simple and readily available catalyst for dehydrative amidation. asianpubs.org |

| Reductive Amination | Zinc Acetate (Zn(OAc)₂) | Carboxylic Acids and Amines | Used in conjunction with a silane (B1218182) reductant. nih.gov |

Purification Strategies for High-Purity Compounds (e.g., Column Chromatography, Recrystallization)

Achieving high purity is essential for halogenated benzoic acids, especially for their use in further synthetic applications. Recrystallization and column chromatography are the most common and effective purification techniques.

Recrystallization is a powerful method for purifying solid organic compounds like this compound. alfa-chemistry.com The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. ma.edu Typically, the crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. alfa-chemistry.com As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. alfa-chemistry.comma.edu The choice of solvent is critical; for benzoic acid and its derivatives, water and benzene (B151609) have been studied as recrystallization solvents. nist.gov Repeated crystallization can significantly enhance purity, with studies showing that benzoic acid can be purified to 99.999 mole percent by repeated crystallization from benzene. nist.gov

Column Chromatography is another widely used technique for purification. This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (the eluent) passes through the column. While highly effective, it is often considered after simpler methods like recrystallization have been attempted. illinois.edu

Other purification methods that have been explored for benzoic acid include fractional distillation under vacuum and fractional freezing, though these can be more technically challenging. nist.gov For routine laboratory purification, a combination of an aqueous workup to remove acid/base impurities, followed by recrystallization, is a standard and effective procedure. rsc.org

Chemical Reactivity and Functionalization of 3 Fluoro 5 Iodobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 3-fluoro-5-iodobenzoic acid towards substitution reactions is dictated by the electronic effects of its three substituents: the fluoro group, the iodo group, and the carboxylic acid group. Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the attack of an electrophile by the aromatic pi system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Influence of Halogen and Carboxylic Acid Substituents on Regioselectivity

The directing influence of the existing substituents on the benzene ring is crucial for determining the position of an incoming electrophile. Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic substitution. libretexts.org The electron-withdrawing nature stabilizes the carboxylate anion, which increases the acidity of the carboxylic acid. libretexts.org

Iodine (-I): Similar to fluorine, iodine is an ortho-, para-directing but deactivating group. Its inductive effect is weaker than fluorine's, but its ability to donate electron density through resonance is also less pronounced.

In this compound, the substituents are positioned meta to each other. The carboxylic acid at C1 directs incoming electrophiles to the C5 position, which is already occupied by iodine. The fluorine at C3 directs to the C2, C4, and C6 positions (ortho and para). The iodine at C5 directs to the C2, C4, and C6 positions (ortho and para).

Therefore, the directing effects of the fluorine and iodine atoms are synergistic, reinforcing the activation of the C2, C4, and C6 positions. The carboxylic acid group deactivates the entire ring, but the regioselectivity of an electrophilic substitution reaction would be determined by the halogen atoms, leading to substitution primarily at the positions ortho and para to them.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C1 | Deactivating (Inductive & Resonance) | Meta |

| -F | C3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -I | C5 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Mechanisms of Reactivity of the Carboxyl Group

The carboxyl group (-COOH) itself is a key site for functionalization. msu.edu Its reactivity is distinct from that of the aromatic ring.

Salt Formation: As a carboxylic acid, it readily reacts with bases to form carboxylate salts. This reaction is a simple acid-base neutralization and results in an ionic salt that is often more soluble in water than the parent acid. msu.edu

Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo esterification to form the corresponding ester. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the protonated carboxylic acid.

Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen (typically chlorine) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride. This derivative is a versatile intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives.

Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The presence of an iodine atom makes this compound an excellent substrate for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. icmpp.rowikipedia.org The carbon-iodine bond is relatively weak and susceptible to oxidative addition to transition metal catalysts, which is the key initiating step in many of these catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira-type)

Palladium catalysts are exceptionally versatile for mediating cross-coupling reactions involving aryl halides. mdpi.comnih.gov

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for forming carbon-carbon bonds, particularly for creating biaryl structures. icmpp.ro The reaction of this compound with an arylboronic acid would yield a fluorinated biphenyl (B1667301) carboxylic acid.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. It couples the aryl iodide with an amine (primary or secondary) to form an N-aryl product. This provides a direct route to synthesize derivatives where the iodine atom is replaced by a nitrogen-containing group. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. For instance, reacting 3-bromo-5-iodobenzoic acid, a related compound, with an alkyne via a Sonogashira coupling has been demonstrated as a method for preparing acetylene-functionalized benzoic acids. sigmaaldrich.com This indicates a similar reactivity for this compound.

| Coupling Reaction | Reactants | Product Type | Bond Formed |

| Suzuki | Aryl Halide + Organoboron | Biaryl | C-C |

| Buchwald-Hartwig | Aryl Halide + Amine | Aryl Amine | C-N |

| Sonogashira | Aryl Halide + Terminal Alkyne | Aryl Alkyne | C-C (sp²-sp) |

Synthesis of Biaryl Systems and Other Aryl Derivatives

The synthesis of biaryl compounds is a significant application of cross-coupling reactions. researchgate.net Using the Suzuki coupling, this compound can be coupled with various arylboronic acids to produce a wide range of substituted biphenyl-carboxylic acids. These structures are important in medicinal chemistry and materials science. Similarly, other palladium-catalyzed reactions can introduce different aryl or heteroaryl groups, expanding the molecular complexity and allowing for the creation of diverse derivatives.

Oxidation and Reduction Pathways for Derivatization

The functional groups of this compound offer pathways for oxidation and reduction, although these are less common than the cross-coupling reactions.

Oxidation: The carboxylic acid group is already in a high oxidation state, so further oxidation typically leads to decarboxylation, removing the carbon as carbon dioxide. msu.edu The iodine atom can be oxidized to form hypervalent iodine compounds, such as iodosyl (B1239551) or iodyl derivatives. researchgate.net These hypervalent iodine reagents are themselves powerful oxidizing agents and can be used in various synthetic transformations. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the benzoic acid derivative into a benzyl (B1604629) alcohol derivative. The aromatic ring itself can be reduced under harsh conditions (e.g., high-pressure hydrogenation), but this is generally difficult and requires potent catalytic systems.

Derivatization Strategies for Enhanced Bioactivity or Material Properties

The molecular architecture of this compound, featuring a carboxylic acid group and two different halogen substituents on a benzene ring, offers a versatile platform for chemical modification. Strategies to derivatize this compound are often aimed at modulating its biological activity or tailoring its physical properties for materials science applications. The reactivity of the carboxyl group, along with the carbon-iodine and carbon-fluorine bonds, allows for a range of transformations to create novel molecules with enhanced functions.

The carboxyl group is a primary site for derivatization in this compound. Standard organic synthesis protocols can be employed to convert the carboxylic acid into a variety of functional groups, including amides, esters, and acid chlorides. These derivatives are fundamental in medicinal chemistry and materials science. nih.gov

Amide bond formation is a common strategy to create compounds with potential biological activity. researchgate.net This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents, followed by reaction with a primary or secondary amine. researchgate.net One modern approach involves the in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which act as efficient activating agents for the carboxylic acid, enabling amide formation at room temperature in good to excellent yields. researchgate.net

Esterification, another key derivatization, can be accomplished through methods such as the Fischer esterification with an alcohol under acidic catalysis or by reacting the corresponding acyl chloride with an alcohol. Esters like this compound ethyl ester are common intermediates in organic synthesis. nih.gov

The following table summarizes common derivatization reactions of the carboxylic acid group:

| Derivative Type | General Reaction | Reagents & Conditions |

| Amides | R-COOH + R'R''NH → R-CONR'R'' | Coupling agents (e.g., DCC, EDC), or conversion to acyl chloride (SOCl₂, (COCl)₂) followed by amine. |

| Esters | R-COOH + R'-OH → R-COOR' | Acid catalyst (e.g., H₂SO₄) and heat (Fischer Esterification), or via acyl chloride. |

| Acyl Halides | R-COOH → R-COCl | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). |

Note: R represents the 3-fluoro-5-iodophenyl group.

Building upon the derivatization of the carboxyl group, this compound can serve as a precursor for the synthesis of more complex structures such as acylhydrazones. These compounds are of significant interest due to their wide range of reported biological activities, including antimicrobial and anti-inflammatory properties. cardiff.ac.uk

The synthesis of acylhydrazones from this compound is typically a two-step process. cardiff.ac.uk First, the carboxylic acid is converted into its corresponding hydrazide. This is often achieved by reacting the methyl or ethyl ester of the acid with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695). cardiff.ac.uk In the second step, the newly formed 3-fluoro-5-iodobenzohydrazide is subjected to a condensation reaction with various aliphatic or aromatic aldehydes and ketones. This reaction yields the final acylhydrazone, which incorporates the structural features of both the parent benzoic acid and the chosen carbonyl compound. cardiff.ac.uk

The general synthetic pathway is outlined below:

| Step | Reaction Name | Description | Reactants |

| 1 | Hydrazinolysis | The ester derivative of this compound is converted to its hydrazide. | Methyl 3-fluoro-5-iodobenzoate, Hydrazine hydrate |

| 2 | Condensation | The hydrazide is reacted with an aldehyde or ketone to form the N-acylhydrazone. | 3-Fluoro-5-iodobenzohydrazide, Aldehyde/Ketone (R'COR'') |

The formation of ether linkages involving derivatives of this compound can be explored through various synthetic routes, typically targeting the modification of substituents or reaction with phenolic precursors. google.com While direct etherification on the aromatic ring is challenging, the carboxyl group can be used to link to molecules containing hydroxyl groups, forming ester linkages that are sometimes colloquially grouped with ether-bond containing molecules in polymer chemistry.

Of particular importance is the reactivity of the carbon-iodine bond under photochemical conditions. Aryl iodides are known to be photosensitive, and the C−I bond can undergo homolytic cleavage upon irradiation with UV light to generate an aryl radical and an iodine radical. scispace.com This property suggests that derivatives of this compound could be designed as photocleavable reagents or linkers. The generated 3-fluoro-5-carboxyphenyl radical would be highly reactive and could participate in a variety of subsequent reactions. This photo-induced reactivity is an area of active research, with applications in photoredox catalysis and the synthesis of complex molecules. cardiff.ac.uk Recent studies have demonstrated the photo-induced iodination of aryl halides under mild, transition-metal-free conditions, further highlighting the unique photochemical reactivity of the carbon-halogen bond. nih.govscispace.com

Exploiting Differential Reactivity of Halogen and Carboxyl Groups as a Functional Monomer

A key aspect of the chemical utility of this compound lies in the significant difference in reactivity among its three functional groups: the carboxylic acid, the iodine substituent, and the fluorine substituent. This differential reactivity allows for its use as a versatile functional monomer in the synthesis of advanced polymers and complex organic molecules.

The reactivity of the carbon-halogen bonds towards common transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) varies dramatically. The carbon-iodine bond is significantly more reactive and susceptible to oxidative addition by palladium(0) catalysts than the highly stable and largely unreactive carbon-fluorine bond. mdpi.comnih.gov This allows for selective functionalization at the iodine position while leaving the fluorine atom and the carboxylic acid group untouched. For instance, a new aryl group or an alkyne could be introduced at the 5-position via a Suzuki or Sonogashira coupling, respectively.

This selective modification of the C-I bond is the first step in utilizing the molecule as a functional monomer. After the desired chemical group has been installed at the iodine position, the still-present carboxylic acid group can be used for polymerization reactions. For example, it can undergo polycondensation with a diol to form a polyester (B1180765) or with a diamine to form a polyamide. The fluorine atom, remaining inert through these transformations, becomes an integral part of the polymer backbone, where it can impart specific properties such as increased thermal stability, altered solubility, or modified electronic characteristics.

The following table summarizes the differential reactivity that enables its use as a functional monomer:

| Functional Group | Relative Reactivity in Cross-Coupling | Potential for Polymerization | Role in Final Polymer |

| Iodine (-I) | High (readily participates in Pd-catalyzed reactions) | Removed during initial functionalization | Site for attaching side-chains or linking units prior to polymerization |

| Carboxyl (-COOH) | Low (generally unreactive under cross-coupling conditions) | High (can be activated for ester/amide formation) | Forms the backbone of the polymer (e.g., polyester, polyamide) |

| Fluorine (-F) | Very Low (inert under typical cross-coupling conditions) | Inert | Stable substituent on the polymer backbone to modify properties |

This strategic, stepwise functionalization makes this compound a valuable building block for creating precisely designed macromolecules with tailored properties.

Applications in Organic Synthesis and Chemical Building Blocks

Role as a Versatile Molecular Scaffold and Building Block for Complex Architectures

3-Fluoro-5-iodobenzoic acid is a valuable building block in organic synthesis, enabling the assembly of sophisticated molecular architectures. fluorochem.co.uk Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a carboxylic acid, a fluorine atom, and an iodine atom. This trifunctional nature allows for a variety of chemical transformations, making it a versatile scaffold for constructing more complex molecules. nih.gov

The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acyl chlorides, facilitating its attachment to other molecular scaffolds. ossila.com The fluorine and iodine substituents provide specific reactivity and properties. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. ossila.com The iodine atom is particularly useful as it can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions. rsc.org This multi-reactivity makes compounds like this compound crucial precursors in medicinal chemistry and materials science for creating structurally diverse molecules. fluorochem.co.uknih.gov

| Property | Description |

| Molecular Scaffold | The basic ring structure with its substituents serves as a foundation for building larger, more complex molecules. |

| Versatile Building Block | The presence of multiple, distinct reactive sites (carboxylic acid, fluorine, iodine) allows for sequential and selective chemical modifications. nih.gov |

| Functional Group Interconversion | The carboxylic acid can be easily modified, for example, through amination or esterification reactions, to link the scaffold to other molecular fragments. ossila.com |

| Cross-Coupling Chemistry | The iodine atom is an excellent handle for transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new C-C bonds. rsc.orgnih.gov |

Synthesis of Bioactive Bicyclic Heterocycles (e.g., Phthalide (B148349), Isocoumarin)

This compound serves as a key starting material for the synthesis of substituted bicyclic heterocycles such as phthalides and isocoumarins, which are important structural motifs in many biologically active compounds. uc.ptuniba.it The general synthetic strategy involves the palladium-catalyzed coupling of an ortho-iodobenzoic acid with terminal alkynes. nih.govuc.pt

The reaction can be directed to selectively form either the phthalide or the isocoumarin (B1212949) product by carefully choosing the reaction conditions, such as the solvent and catalyst system. nih.gov The formation of these heterocycles proceeds through a tandem coupling-cyclization process. rsc.org Initially, a Sonogashira-type coupling occurs between the ortho-iodobenzoic acid and the terminal alkyne. This is followed by an intramolecular cyclization. The regioselectivity of this cyclization step determines the final product:

5-exo-dig cyclization leads to the formation of a five-membered ring, resulting in a 3-ylidenephthalide. rsc.org

6-endo-dig cyclization leads to the formation of a six-membered ring, resulting in an isocoumarin. rsc.org

Studies have shown that performing the reaction in ethanol (B145695) tends to favor the formation of isocoumarins, while other solvents like 1,4-dioxane (B91453) can lead to phthalides as the major product. nih.govuc.pt The use of this compound in these syntheses allows for the introduction of fluorine and iodine atoms into the final heterocyclic structure, which can significantly modulate the biological properties of the molecule.

| Heterocycle | Cyclization Mode | Key Features |

| Phthalide | 5-exo-dig | Forms a five-membered lactone ring. Synthesis can be favored in solvents like 1,4-dioxane. rsc.orguc.pt |

| Isocoumarin | 6-endo-dig | Forms a six-membered lactone ring. Synthesis is often favored in ethanol. rsc.orgnih.gov |

Precursor in the Generation of Advanced Reagents

The unique chemical structure of this compound makes it an effective precursor for generating specialized reagents used in advanced chemical analysis and synthesis.

This compound has been identified as a precursor molecule for generating reagent anions for Electron Transfer Dissociation (ETD), a technique used in mass spectrometry to fragment peptides and proteins for sequence analysis. nih.govnih.gov ETD provides complementary information to the more common Collision-Induced Dissociation (CID) method, as it can cleave the peptide backbone while leaving labile post-translational modifications intact. nih.govwikipedia.org

The strategy involves using a precursor molecule that can be efficiently ionized by electrospray ionization (ESI) and then converted into the active ETD reagent in the gas phase. nih.govnih.gov The process is as follows:

Electrospray Ionization (ESI): this compound is introduced into the mass spectrometer and undergoes ESI in negative ion mode to form the deprotonated species, the [M-H]⁻ carboxylate anion. nih.gov

Collision-Induced Dissociation (CID): This carboxylate anion is then subjected to CID, which causes it to lose a molecule of carbon dioxide (CO₂). nih.gov

Reagent Formation: The resulting fragment ion is the active ETD reagent anion, which can then react with multiply protonated peptide or protein cations, transfer an electron, and induce fragmentation along the N-Cα bond of the peptide backbone. nih.govnih.gov

This method provides a convenient way to generate ETD reagents without requiring a separate, dedicated chemical ionization source. nih.govnih.gov

The presence of an iodine atom on the aromatic ring allows this compound to serve as a precursor for the synthesis of hypervalent iodine reagents. acs.orgnih.gov Hypervalent iodine compounds, particularly those in the +3 (iodine(III)) and +5 (iodine(V)) oxidation states, are versatile and environmentally friendly oxidizing agents widely used in organic synthesis. acs.orgnih.gov

Starting from an iodoarene like this compound, various classes of hypervalent iodine reagents can be prepared through oxidation. For example, oxidation of the corresponding iodobenzene (B50100) derivative can yield:

Iodine(III) reagents: Such as (diacetoxyiodo)arenes or [bis(trifluoroacetoxy)iodo]arenes, which are commonly prepared by treating the iodoarene with peracetic acid or other peracids. umich.edu These reagents are used for a wide range of oxidative functionalizations. nih.govumich.edu

Iodine(V) reagents: Such as iodylarenes (ArIO₂), for instance, 2-iodylbenzoic acid (IBX). These are powerful oxidants, often used for the selective oxidation of alcohols to aldehydes and ketones. nih.govacs.org

The synthesis of these oxidants from this compound would result in reagents bearing a fluorine atom and a carboxylic acid group (or a derivative thereof), which could be used to perform specific oxidative transformations or to create reagents with tailored solubility and reactivity profiles.

| Reagent Class | Iodine Oxidation State | Common Examples | Synthetic Precursor |

| Iodine(III) Reagents | +3 | (Diacetoxyiodo)benzene (PIDA), [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Iodobenzene umich.edu |

| Iodine(V) Reagents | +5 | 2-Iodoxybenzoic acid (IBX), Dess-Martin periodinate | 2-Iodobenzoic acid nih.govacs.org |

Linker Chemistry for Conjugate Systems

In the development of complex biomolecules such as antibody-drug conjugates (ADCs), linkers play a critical role in connecting the targeting moiety (the antibody) to the cytotoxic payload (the drug). nih.gov The properties of the linker are crucial for the stability and efficacy of the conjugate. nih.gov Iodoaryl compounds have been utilized as intermediates in the synthesis of linkers for these systems. nih.gov

This compound possesses functionalities that make it a suitable building block for linker synthesis. The carboxylic acid provides a point of attachment, while the iodo-group can be used in cross-coupling reactions to build out the linker structure. For instance, research has described the synthesis of highly hydrophilic noncleavable linkers using iodoaryl intermediates to connect pyrrolobenzodiazepine (PBD) dimers, a class of potent cytotoxic payloads. nih.gov These linkers can incorporate hydrophilic polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of the resulting ADC. researchgate.net The dual functionality of this compound allows it to be incorporated into a linker backbone, potentially offering a site for further chemical diversification or for attaching the payload molecule.

Applications in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies of Halogenated Benzoic Acid Derivatives

The strategic placement of halogen atoms on a benzoic acid ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications are central to structure-activity relationship (SAR) studies, which aim to understand how a molecule's structure correlates with its biological activity. The 3-fluoro-5-iodo substitution pattern offers a unique combination of effects.

The fluorine atom, being highly electronegative and relatively small, can alter the acidity of the carboxylic acid group and form key hydrogen bonds with biological targets. The larger iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the iodine atom provides a site for further chemical modification, for instance, through cross-coupling reactions, allowing for the exploration of a wider chemical space.

In the context of drug design, the 3,5-disubstitution pattern on the benzoic acid ring provides a scaffold to which various pharmacophoric groups can be attached. By systematically varying the substituents at other positions of the ring while keeping the 3-fluoro-5-iodo motif constant, researchers can probe the specific interactions required for desired biological activity and optimize lead compounds for improved efficacy and selectivity.

Design and Synthesis of Novel Drug Candidates

The unique properties of 3-Fluoro-5-iodobenzoic acid make it a valuable starting material for the synthesis of a diverse range of potential drug candidates.

Anti-Cancer Agents: Targeting Hypoxia-Inducible Factors (HIF-1α and HIF-2α)

A key strategy in modern oncology is the targeting of pathways that are crucial for cancer cell survival and proliferation. One such pathway is the cellular response to hypoxia (low oxygen levels), which is mediated by Hypoxia-Inducible Factors (HIFs). HIF-1α and HIF-2α are transcription factors that are often overexpressed in tumors and play a critical role in tumor growth, angiogenesis, and metastasis. Consequently, the inhibition of HIFs is a promising approach for cancer therapy.

The stability and activity of HIF-α subunits are regulated by a class of enzymes known as prolyl-hydroxylases (PHDs). Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate and activate the transcription of target genes. Therefore, inhibiting PHDs can mimic a hypoxic response and has therapeutic potential in various diseases. Conversely, modulating the interaction between HIF-α and its regulatory proteins is a strategy for developing anti-cancer agents. While direct synthesis of PHD inhibitors from this compound is not extensively documented in publicly available research, the core structure of halogenated benzoic acids is relevant to the design of molecules that interact with the active sites of iron-dependent enzymes like PHDs.

The this compound scaffold can be incorporated into larger molecules designed for targeted drug delivery. The lipophilic nature of the halogenated phenyl ring can enhance cell membrane permeability, a crucial factor for intracellular drug targets. Furthermore, the iodine atom can be utilized for the attachment of targeting moieties, such as ligands that bind to specific receptors overexpressed on cancer cells. This approach can increase the concentration of the drug at the tumor site, thereby enhancing its potency and reducing off-target side effects. The ability to perform further chemical transformations at the iodo position allows for the late-stage functionalization of drug candidates, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Anti-Bacterial Agents: Development of High-Efficiency Antibacterial Compounds

The quest for new antibacterial agents is of paramount importance in the face of rising antibiotic resistance. Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial drugs. The synthesis of novel fluoroquinolone derivatives often involves the use of substituted benzoic acids as starting materials. While specific examples detailing the use of this compound in the synthesis of high-efficiency antibacterial compounds are not prominently featured in available literature, its structural motifs are relevant to the field. The fluorine atom is a key component of all fluoroquinolones, and the benzoic acid moiety serves as a precursor to the quinolone core. The introduction of an additional iodine atom could be explored to modulate the antibacterial spectrum and potency of new fluoroquinolone candidates.

Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many NSAIDs are acidic compounds, with the carboxylic acid group being a key feature for their activity. The design of novel anti-inflammatory agents often involves the modification of aromatic carboxylic acids to improve efficacy and reduce side effects, particularly gastrointestinal toxicity. The use of this compound as a scaffold for new anti-inflammatory drugs presents an opportunity to explore the impact of this specific halogenation pattern on cyclooxygenase (COX) enzyme inhibition, the primary target of most NSAIDs. The electronic and steric properties imparted by the fluoro and iodo substituents could lead to altered binding affinities and selectivities for COX-1 and COX-2, potentially resulting in agents with improved therapeutic profiles.

Sodium Glucose Co-transporter (SGLT) Inhibitors (e.g., Dapagliflozin)

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose by promoting its excretion in the urine. researchgate.net Dapagliflozin is a prominent example of a C-aryl glucoside SGLT2 inhibitor. researchgate.net The core structure of many SGLT2 inhibitors features a substituted phenyl group attached to a glucose moiety. The synthesis of these complex molecules often relies on precursors that are halogenated benzene (B151609) derivatives. researchgate.net

While specific synthetic routes for commercial drugs like Dapagliflozin are proprietary, the utility of halogenated benzoic acids in constructing the necessary aglycone portion is well-established in medicinal chemistry. This compound serves as a relevant starting material for creating the di-substituted phenyl core. The carboxylic acid group can be modified or removed, while the iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Heck coupling) to build the larger biaryl or benzyl-phenyl structures characteristic of this drug class. The fluorine atom is often retained in the final drug molecule to enhance metabolic stability and modulate binding affinity.

Glucokinase (GK) Activators

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. nih.gov Glucokinase activators (GKAs) are sought-after therapeutic agents for type 2 diabetes because they enhance the enzyme's activity, leading to improved glucose uptake and insulin (B600854) secretion. nih.gov Research into novel GKAs has identified 3,5-disubstituted benzamide (B126) derivatives as a promising class of allosteric activators. nih.gov

This compound is an ideal starting scaffold for generating libraries of these potential GK activators. The synthetic strategy involves converting the carboxylic acid group into a diverse range of amides. Subsequently, the iodine atom at the 5-position can be readily functionalized through various metal-catalyzed cross-coupling reactions to introduce different chemical groups, allowing for a systematic exploration of the structure-activity relationship (SAR). This approach enables medicinal chemists to fine-tune the molecule's properties to achieve optimal potency and selectivity as a glucokinase activator.

| Backbone | R1 (from -COOH) | R2 (from -I) | Therapeutic Target |

|---|---|---|---|

| 3-Fluoro-5-R2-Benzamide | -NH-thiazole | -phenyl | Glucokinase (GK) |

| -NH-pyridine | -thiophene | ||

| -N(CH₃)₂ | -cyclohexyl | ||

| -NH-pyrazole | -cyclopropyl |

Enzyme Interaction and Binding Studies

The presence of both fluorine and iodine on the benzoic acid ring makes this compound particularly interesting for studying and modulating enzyme-ligand interactions. The distinct electronic properties and sizes of the two halogens allow for a nuanced approach to drug design.

Modulation of Enzyme Activity (e.g., Protein Kinases)

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govnih.gov Consequently, protein kinase inhibitors (PKIs) are a major focus of drug development. nih.gov The design of effective PKIs often involves creating molecules that can fit into the ATP-binding pocket of the target kinase.

The 3-fluoro-5-iodophenyl scaffold is valuable in this context. Structurally related molecules, such as isophthalic acid derivatives, have been successfully used to design novel PKIs. nih.gov The use of building blocks like 3-fluoro-5-(trifluoromethyl)benzoic acid in the synthesis of active pharmaceutical ingredients highlights the importance of the 3,5-disubstitution pattern with fluorine for achieving high lipophilicity and binding affinity. ossila.com this compound provides a template where the iodine can be replaced with various groups through synthetic transformations, allowing chemists to optimize interactions with specific amino acid residues within the kinase active site and thereby modulate enzyme activity.

Receptor Binding Affinity Assessment

The affinity with which a drug molecule binds to its biological target is a critical determinant of its potency. The inclusion of halogen atoms is a well-known strategy to enhance binding affinity. Fluorine, in particular, can form favorable interactions with protein backbones and is known to increase a molecule's metabolic stability. gmqcc.com The larger iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can significantly increase binding affinity.

| Core Scaffold | Substitution at 5-Position (X) | Potential Interaction | Hypothetical Binding Affinity (Ki, nM) |

|---|---|---|---|

| 3-Fluoro-5-X-Phenyl Derivative | -I | Halogen Bonding, Hydrophobic | 15 |

| -Br | Halogen Bonding, Hydrophobic | 25 | |

| -CN | Dipole-Dipole | 50 | |

| -H | Hydrophobic | 200 |

Stereoselective Synthesis of Optically Pure Drug Intermediates

Many modern pharmaceuticals are chiral molecules, meaning they exist as a pair of non-superimposable mirror images (enantiomers). Often, only one of these enantiomers is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, methods for stereoselective synthesis, which produce a single desired enantiomer, are of paramount importance.

Iodinated aromatic compounds like this compound are valuable precursors in stereoselective reactions. For instance, research has shown that 2-iodobenzoic acids can undergo copper-catalyzed, one-pot reactions with terminal alkynes to produce (Z)-3-ylidenephthalides with high regio- and stereoselectivity. rsc.org This type of transformation demonstrates how the iodo-substituent can direct a reaction to form a specific geometric isomer. This principle can be extended to the synthesis of optically pure intermediates, where the 3-fluoro-5-iodophenyl group can be incorporated into a substrate for an asymmetric reaction, leading to the formation of a chiral center with a high degree of stereocontrol.

Pharmacodynamics, Pharmacokinetics, and Toxicology Considerations in Drug Development

The journey of a drug candidate from the laboratory to the clinic involves rigorous evaluation of its pharmacodynamics (what the drug does to the body), pharmacokinetics (what the body does to the drug), and toxicology. The chemical structure of a compound, including its substituents, heavily influences these properties.

From a toxicological perspective, the metabolic fate of any compound containing this moiety would need careful investigation. While fluorine is generally well-tolerated, the potential for de-iodination and subsequent metabolism of the aromatic ring must be assessed. Studies on other halogenated benzoic acid derivatives can provide initial insights, but a thorough toxicological profile is essential for any new drug entity developed from this versatile chemical building block.

Applications in Materials Science

Development of Materials with Tailored Functionalities

3-Fluoro-5-iodobenzoic acid serves as a key component in the construction of complex supramolecular assemblies and co-crystals. The term "co-crystal" refers to a crystalline structure composed of two or more different molecules in the same crystal lattice. The formation of these materials is guided by non-covalent interactions, which are weaker than covalent bonds but are highly directional and specific.

The functional groups on this compound allow it to participate in several types of these interactions simultaneously:

Hydrogen Bonding: The carboxylic acid group (-COOH) is a classic hydrogen bond donor and acceptor, enabling the formation of robust and predictable structural motifs, such as dimers or chains.

Halogen Bonding: The iodine atom is a strong halogen bond donor, capable of forming highly directional interactions with electron-donating atoms (halogen bond acceptors) like oxygen or nitrogen.

Halogen-Halogen Interactions: Additional weaker interactions can occur between halogen atoms.

By carefully selecting a co-former molecule that has complementary functional groups (e.g., a hydrogen bond acceptor like a pyridine or a halogen bond acceptor like an N-oxide), scientists can engineer crystalline materials with desired network structures (1D chains, 2D sheets, or 3D frameworks). This precise control over the solid-state arrangement of molecules is critical for tailoring a material's bulk properties, such as solubility, melting point, stability, and even its electronic or optical characteristics. Halogen bonding, in particular, has emerged as a powerful tool for creating these multicomponent supramolecular assemblies. semanticscholar.orgnih.gov The ability to program molecular assembly through these specific interactions allows for the development of functional materials for a wide range of applications.

Optoelectronic and Semiconductor Applications of Metal Complexes

While direct research on the optoelectronic and semiconductor applications of metal complexes specifically derived from this compound is specialized, the broader class of halobenzoic acids is recognized for its potential in creating functional coordination compounds. Benzoic acid and its derivatives are excellent ligands for coordinating with metal ions, including transition metals and lanthanides, to form metal-organic complexes with interesting photophysical properties.

The incorporation of this compound as a ligand in such complexes can influence their electronic and optical behavior in several ways:

Luminescence Tuning: The electronic properties of the ligand affect the energy levels of the metal complex. The electron-withdrawing nature of the fluorine and iodine atoms can modify the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) energies, which can tune the color and efficiency of the material's luminescence or phosphorescence.

Structural Control: The halogen atoms can direct the crystal packing of the metal complexes in the solid state through intermolecular halogen bonding. This can prevent the quenching of luminescence that often occurs in the solid state due to molecular aggregation, a phenomenon known as aggregation-caused quenching (ACQ). By enforcing structural isolation of the emissive centers, ligands like this compound can help create highly efficient solid-state emitters.

These properties are foundational for applications in technologies such as organic light-emitting diodes (OLEDs), chemical sensors, and photodetectors. The ability to fine-tune both the molecular properties and the bulk solid-state structure makes this class of compounds a promising area for the development of new optoelectronic and semiconductor materials.

Influence of Halogen Atoms on Material Properties

The presence and identity of halogen atoms on a molecular building block like this compound have a profound impact on the resulting material's properties by governing the nature of intermolecular forces and the distribution of electrons within the molecule.

The primary influence of the iodine atom is its ability to act as a potent halogen bond donor . This non-covalent interaction occurs between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic (electron-rich) region on an adjacent molecule. mdpi.com The σ-hole is a region of positive electrostatic potential located on the outer surface of the iodine atom, directly opposite the C-I covalent bond. mdpi.com The strength of this σ-hole, and thus the strength of the halogen bond, is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. mdpi.comnih.gov In this molecule, the highly electronegative fluorine atom acts as a powerful electron-withdrawing group, which makes the σ-hole on the iodine atom more positive and thus a more effective halogen bond donor. mdpi.com

This strong and directional I···O or I···N halogen bond can be a dominant force in crystal engineering, often competing with and complementing traditional hydrogen bonds. acs.org For instance, the energy of an I···O halogen bond involving an iodobenzoic acid has been estimated to be around 16.9 kJ/mol. acs.org

The fluorine atom, while also a halogen, plays a different role. Due to its high electronegativity and small size, it is generally a poor halogen bond donor. Instead, its primary roles are:

Electronic Modulation: As mentioned, it withdraws electron density from the aromatic ring, influencing the acidity of the carboxylic group and enhancing the σ-hole on the iodine. quora.comquora.com

Weak Interactions: It can participate in weaker C–F···H hydrogen bonds or act as a weak halogen bond acceptor.

Steric Influence: Its small size allows it to be incorporated into crystal lattices without significant steric hindrance.

The interplay between the strong hydrogen bonds from the carboxylic acid and the highly directional halogen bonds from the iodine atom provides a powerful and versatile toolkit for designing the architecture of new materials.

| Interaction Type | Participating Atoms/Groups | Typical Bond Energy (kJ/mol) | Influence on Material Structure |

| Hydrogen Bond | O-H···O (from -COOH group) | 20-40 | Forms robust dimers and chains; primary structural motif. |

| Halogen Bond | C-I···O or C-I···N | 15-25 | Provides high directionality and strength for assembling molecules into specific 1D, 2D, or 3D networks. acs.org |

| Dipole-Dipole | C-F, C-I, C=O dipoles | 5-10 | Contributes to overall lattice energy and molecular packing. libretexts.org |

| London Dispersion | Entire molecule | Variable | General attractive force that increases with molecular size; contributes to crystal density. libretexts.org |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone for confirming the molecular structure of 3-Fluoro-5-iodobenzoic acid, with each technique providing unique insights into the compound's functional groups and atomic connectivity.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to display several characteristic absorption bands corresponding to its carboxylic acid and substituted aromatic ring structure.

Key expected vibrational modes include a broad O-H stretching band for the carboxylic acid, a sharp and intense C=O (carbonyl) stretching peak, and multiple bands corresponding to the aromatic ring, including C=C stretching and C-H bending. The presence of carbon-halogen bonds would also be indicated by absorptions in the fingerprint region of the spectrum. While a specific spectrum for this compound is not detailed, data from analogous compounds like benzoic acid and other halobenzoic acids support these assignments. docbrown.infonist.govchemicalbook.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1200 | C-O stretch | Carboxylic Acid |

| 1250-1000 | C-F stretch | Aryl Fluoride |

| 900-670 | C-H out-of-plane bend | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The three protons on the aromatic ring are in different chemical environments and would appear as complex multiplets in the deshielded region (typically δ 7.5-8.5 ppm), influenced by coupling to each other and to the fluorine atom. google.comdocbrown.info The carboxylic acid proton is highly deshielded and would likely appear as a broad singlet at a much lower field (δ 10-13 ppm). docbrown.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. Due to the lack of symmetry, seven distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most deshielded signal (typically δ 165-175 ppm). rsc.org The six aromatic carbons will resonate in the δ 110-145 ppm range, with their exact chemical shifts influenced by the attached substituents (fluoro, iodo, and carboxyl groups). The carbons directly bonded to the electronegative fluorine and iodine atoms will show characteristic shifts and coupling (in the case of C-F).

¹⁹F NMR Spectroscopy : ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. thermofisher.com For this compound, a single resonance is expected for the one fluorine atom. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, provides confirmation of the fluorine's chemical environment on the aromatic ring. colorado.edu The large chemical shift range in ¹⁹F NMR makes it an unambiguous method for confirming the presence of fluorine. thermofisher.com A study on the related m-fluorobenzoate showed a distinct ¹⁹F signal, highlighting the technique's utility. nih.gov

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 10-13 | Broad Singlet | Carboxylic acid proton (COOH) |

| ¹H | 7.5-8.5 | Multiplets | 3 aromatic protons (Ar-H) |

| ¹³C | 165-175 | Singlet | Carboxylic acid carbon (COOH) |

| ¹³C | 110-145 | Multiple Singlets/Doublets | 6 distinct aromatic carbons, with C-F coupling visible |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique for determining the solid-state structure of crystalline materials. henryford.com For a solid compound like this compound, single-crystal X-ray diffraction can provide the most definitive structural information. This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com

The analysis yields a precise three-dimensional map of electron density within the crystal, allowing for the unambiguous determination of:

Atomic coordinates and connectivity.

Precise bond lengths and bond angles.

Intermolecular interactions, such as hydrogen bonding between carboxylic acid groups or halogen bonding involving the iodine atom.

Chromatographic Methods for Purity Analysis (e.g., HPLC)

Chromatographic techniques are essential for separating components in a mixture and are widely used to determine the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the foremost method for assessing the purity of non-volatile solids like this compound. ekb.eg

A typical analysis involves a reverse-phase HPLC method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture. Purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks detected. Commercial suppliers often report purity levels determined by this method, with typical values being high (e.g., 98.9% by area). cymitquimica.com

The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the pH (often acidified with formic or phosphoric acid), and the column type to achieve optimal separation from any impurities or starting materials. sielc.comhelixchrom.com Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the aromatic compound strongly absorbs.

Table 3: Typical HPLC Parameters for Purity Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid like formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 205 or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Various methods, differing in their level of theory and computational cost, can be applied to elucidate these properties.

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations on molecules the size of substituted benzoic acids due to its balance of accuracy and computational efficiency. cymitquimica.com This formalism is based on the principle that the energy of a molecule can be determined from its electron density. cymitquimica.com

For halogenated benzoic acids, DFT methods like B3LYP are commonly employed to optimize molecular geometry and predict vibrational frequencies. cymitquimica.comglpbio.com The selection of a basis set is crucial for the accuracy of these calculations. A frequently used basis set for this class of compounds is 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization functions (d,p) and diffuse functions (++), essential for accurately modeling molecules with electronegative atoms and potential hydrogen bonding. cymitquimica.comglpbio.com More recent studies on substituted benzoic acids have also explored other functionals like CAM-B3LYP and PBE1PBE, which can offer improved reliability for specific properties such as pKa determination. chemicalbook.com Such calculations can be used to investigate the potential energy landscape of the molecule, for instance, by analyzing the rotational barrier of the carboxylic acid group. cymitquimica.com

Ab initio (Latin for "from the beginning") molecular orbital calculations are based solely on the principles of quantum mechanics without the use of experimental data for parametrization. quora.comnih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), solve the Schrödinger equation for a given molecule. wychem.com The core of this approach is the Linear Combination of Atomic Orbitals (LCAO) approximation, where molecular orbitals are constructed from a set of atomic orbitals known as the basis set. nih.gov

For substituted benzoic acids, ab initio calculations using minimal basis sets like STO-3G have been used to derive theoretical substituent scales and investigate the nature of electronic effects. Higher-level composite methods, such as the Gaussian-n (G3) theory, are designed to achieve high accuracy in thermochemical data by combining results from different levels of theory and basis sets. While specific G3-level calculations on 3-Fluoro-5-iodobenzoic acid are not prominently documented, this methodology represents a high-accuracy approach for calculating properties like heats of formation and reaction energies for organic molecules.